molecular formula C16H17N7O B6232162 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol CAS No. 2580251-36-9

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol

Cat. No.: B6232162
CAS No.: 2580251-36-9
M. Wt: 323.4
InChI Key:
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Description

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol is a compound belonging to the class of pyridopyrimidines. It is known for its role as a selective inhibitor of cyclin-dependent kinases (CDK4 and CDK6), which are crucial in regulating the cell cycle. This compound has gained significant attention due to its potential therapeutic applications, particularly in the treatment of certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol involves multiple steps. One common method includes the reaction of 5-(piperazin-1-yl)pyridin-2-amine with a pyrido[3,2-d]pyrimidine derivative under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting CDK4/6, the compound effectively halts cell division, which is particularly beneficial in cancer treatment where uncontrolled cell proliferation is a hallmark .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[3,2-d]pyrimidin-4-ol is unique due to its specific structural features that confer high selectivity and potency towards CDK4/6. This selectivity reduces off-target effects and enhances its therapeutic efficacy .

Properties

CAS No.

2580251-36-9

Molecular Formula

C16H17N7O

Molecular Weight

323.4

Purity

95

Origin of Product

United States

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